molecular formula C18H25N B14230939 2,5-dibutyl-1-phenyl-1H-pyrrole CAS No. 827017-56-1

2,5-dibutyl-1-phenyl-1H-pyrrole

Cat. No.: B14230939
CAS No.: 827017-56-1
M. Wt: 255.4 g/mol
InChI Key: VSOPAZRUHWCIAN-UHFFFAOYSA-N
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Description

2,5-Dibutyl-1-phenyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of butyl groups at positions 2 and 5, along with a phenyl group at position 1, makes this compound unique in its structural configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibutyl-1-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibutyl-1-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various substituted pyrroles.

Scientific Research Applications

2,5-Dibutyl-1-phenyl-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dibutyl-1-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-phenyl-1H-pyrrole: Similar in structure but with methyl groups instead of butyl groups.

    2,5-Diethyl-1-phenyl-1H-pyrrole: Contains ethyl groups at positions 2 and 5.

    2,5-Dipropyl-1-phenyl-1H-pyrrole: Features propyl groups at positions 2 and 5.

Uniqueness

2,5-Dibutyl-1-phenyl-1H-pyrrole is unique due to the presence of butyl groups, which can influence its chemical reactivity and physical properties. The longer alkyl chains can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its methyl, ethyl, and propyl counterparts .

Properties

CAS No.

827017-56-1

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

2,5-dibutyl-1-phenylpyrrole

InChI

InChI=1S/C18H25N/c1-3-5-10-17-14-15-18(11-6-4-2)19(17)16-12-8-7-9-13-16/h7-9,12-15H,3-6,10-11H2,1-2H3

InChI Key

VSOPAZRUHWCIAN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(N1C2=CC=CC=C2)CCCC

Origin of Product

United States

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